molecular formula C16H17N3O B7513726 (5-Methylpyrazin-2-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone

(5-Methylpyrazin-2-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone

Cat. No. B7513726
M. Wt: 267.33 g/mol
InChI Key: OMCNHVAWGAUIKF-UHFFFAOYSA-N
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Description

(5-Methylpyrazin-2-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is a chemical compound that has shown potential in various scientific research applications. It is a novel compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of (5-Methylpyrazin-2-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is not fully understood. However, it has been hypothesized that the compound acts as a modulator of various neurotransmitter systems in the brain, including dopamine and serotonin. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (5-Methylpyrazin-2-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has various biochemical and physiological effects. The compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects in neurological disorders. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in cancer and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of (5-Methylpyrazin-2-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is its high yield in the synthesis process. This makes it an attractive compound for use in lab experiments. However, one of the limitations of the compound is its limited solubility in water, which may affect its potential therapeutic effects.

Future Directions

There are several future directions for the study of (5-Methylpyrazin-2-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone. One direction is to further investigate its potential therapeutic effects in neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate its potential therapeutic effects in cancer and inflammation. Additionally, further studies are needed to fully understand the compound's mechanism of action and to optimize its solubility in water for better therapeutic efficacy.

Synthesis Methods

(5-Methylpyrazin-2-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been synthesized using various methods. One of the most common methods is the reaction of 2,3,4,5-tetrahydro-1-benzazepin-1-amine with 5-methylpyrazine-2-carboxylic acid chloride in the presence of a base. The reaction produces (5-Methylpyrazin-2-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone as a white solid with a high yield.

Scientific Research Applications

(5-Methylpyrazin-2-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has been studied for its potential in various scientific research applications. One of the most promising applications is its use as a potential drug candidate for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound has also shown potential in the treatment of cancer and inflammation.

properties

IUPAC Name

(5-methylpyrazin-2-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-12-10-18-14(11-17-12)16(20)19-9-5-4-7-13-6-2-3-8-15(13)19/h2-3,6,8,10-11H,4-5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCNHVAWGAUIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylpyrazin-2-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone

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